3-bromo-N-cyclohexylbenzamide
Overview
Description
3-Bromo-N-cyclohexylbenzamide is an organic compound with the molecular formula C₁₃H₁₆BrNO. It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and a cyclohexyl group is attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclohexylbenzamide typically involves the reaction of 3-bromobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 3-bromobenzoyl chloride in dichloromethane.
- Add a solution of triethylamine and cyclohexylamine in dichloromethane to the above solution with stirring.
- Allow the reaction mixture to stir at room temperature for about 2 hours.
- Wash the mixture with hydrochloric acid (4N) and brine.
- Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain this compound as a white solid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Cyclohexylbenzylamine.
Oxidation: Quinones or other oxidized benzene derivatives.
Scientific Research Applications
3-Bromo-N-cyclohexylbenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclohexylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific biological context.
Comparison with Similar Compounds
3-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclohexyl group.
3-Bromo-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-Chloro-N-cyclohexylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-N-cyclohexylbenzamide is unique due to the presence of both a bromine atom and a cyclohexyl group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-bromo-N-cyclohexylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUMXGVWUFXLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367960 | |
Record name | 3-bromo-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-55-0 | |
Record name | 3-Bromo-N-cyclohexylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59507-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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